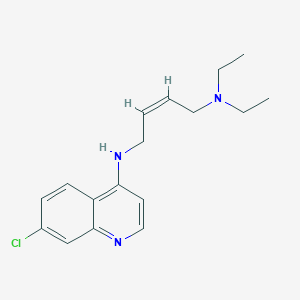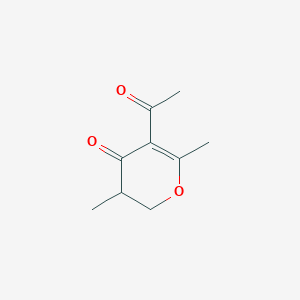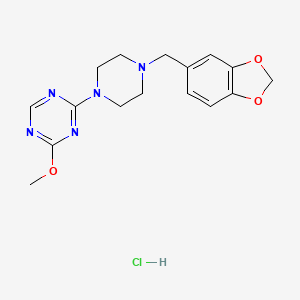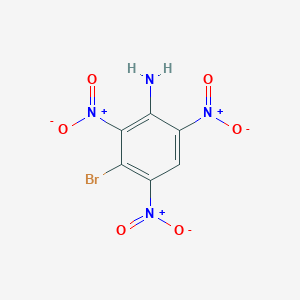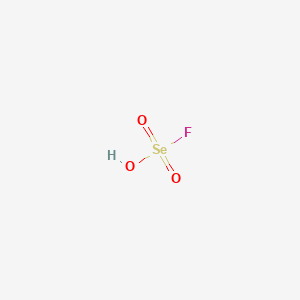
1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a piperidinium core substituted with a hydroxyethyl and methyl group, combined with an iodide ion and an ethyl-methylhexanoate moiety. Its applications span across chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate typically involves a multi-step process:
Formation of 1-(2-Hydroxyethyl)-1-methylpiperidinium iodide: This can be achieved by reacting 1-methylpiperidine with ethylene oxide in the presence of hydroiodic acid.
Esterification: The resulting iodide is then reacted with 2-ethyl-2-methylhexanoic acid under esterification conditions, typically using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester moiety can be reduced to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted piperidinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in cellular studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways: The compound can influence biochemical pathways related to its functional groups, such as those involving ester hydrolysis or oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyethyl)-1-methylpiperidinium chloride
- 1-(2-Hydroxyethyl)-1-methylpiperidinium bromide
- 2-Ethyl-2-methylhexanoic acid
Uniqueness
This detailed article provides a comprehensive overview of 1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
24589-41-1 |
|---|---|
Molekularformel |
C17H34INO2 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl 2-ethyl-2-methylhexanoate;iodide |
InChI |
InChI=1S/C17H34NO2.HI/c1-5-7-11-17(3,6-2)16(19)20-15-14-18(4)12-9-8-10-13-18;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MWVNGHBLTGJAMD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(C)(CC)C(=O)OCC[N+]1(CCCCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)

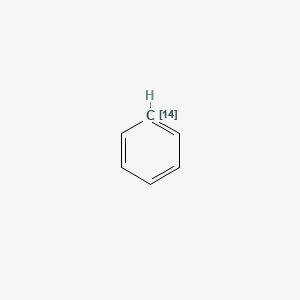

![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
